(S)-alpha-(4-biphenylmethyl)-proline-HCl physical and chemical properties
(S)-alpha-(4-biphenylmethyl)-proline-HCl physical and chemical properties
An In-Depth Technical Guide to (S)-alpha-(4-biphenylmethyl)-proline-HCl: Physicochemical Properties, Synthesis, and Applications
Introduction
(S)-alpha-(4-biphenylmethyl)-proline hydrochloride is a specialized chiral amino acid derivative that holds significant value as a versatile building block in modern medicinal chemistry and organic synthesis. Structurally, it is a proline analogue featuring a bulky, lipophilic 4-biphenylmethyl substituent at the α-carbon. This unique architecture imparts distinct physicochemical properties that are highly sought after in drug design. The biphenylmethyl group can enhance a molecule's ability to penetrate biological membranes and engage in specific hydrophobic or π-stacking interactions with biological targets.[1]
As a derivative of (S)-proline, it provides a stereochemically defined scaffold, making it an invaluable tool for asymmetric synthesis, either as a chiral auxiliary or as a component of a larger, enantiomerically pure molecule.[1][2] Its applications are prominent in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting neurological disorders, and in biochemical research for designing specific enzyme inhibitors and studying protein interactions.[1] This guide offers a comprehensive overview of its core properties, a representative synthetic approach, analytical characterization methodologies, and its primary applications for researchers and drug development professionals.
Core Physicochemical Properties
The physical and chemical characteristics of (S)-alpha-(4-biphenylmethyl)-proline-HCl are central to its utility in the laboratory. The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents compared to its free base, simplifying its handling and application in various reaction conditions.[3]
| Property | Value | Reference |
| CAS Number | 1217722-65-0 | [1] |
| Molecular Formula | C₁₈H₁₉NO₂·HCl | [1] |
| Molecular Weight | 317.81 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 318 - 322 °C (decomposes) | [1] |
| Purity | ≥ 98% (as determined by TLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The key structural features—the rigid pyrrolidine ring, the defined (S)-stereocenter, and the aromatic biphenylmethyl group—collectively influence its conformational behavior and interaction profile, making it a strategic component in designing molecules with high target specificity.
Synthesis and Purification: A Representative Workflow
The synthesis of α-substituted proline derivatives is a well-established field in organic chemistry. A robust and logical approach for preparing (S)-alpha-(4-biphenylmethyl)-proline-HCl involves the stereoselective alkylation of a protected proline scaffold. This methodology leverages the inherent chirality of the starting material to produce the target compound with high enantiomeric purity.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for (S)-alpha-(4-biphenylmethyl)-proline-HCl.
Experimental Protocol: Step-by-Step Methodology
This protocol is a representative example and requires optimization based on laboratory conditions.
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N-Protection of (S)-Proline:
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Dissolve (S)-proline in a suitable solvent system (e.g., a mixture of dioxane and water).
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Cool the solution in an ice bath and add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
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Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH between 9-10.
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Allow the reaction to warm to room temperature and stir overnight.
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Perform an acidic workup to isolate the N-Boc-(S)-proline. The causality here is to protect the secondary amine from participating in the subsequent alkylation step, thereby directing the reaction to the α-carbon.
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α-Alkylation:
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In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (approx. 2.2 equivalents), to generate the dianion. The use of a strong base is critical for deprotonating the relatively non-acidic α-proton.
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After stirring for 1-2 hours at low temperature, add a solution of 4-(bromomethyl)biphenyl in anhydrous THF dropwise. The low temperature is essential to maintain the stability of the lithiated intermediate and prevent side reactions.
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Maintain the reaction at -78 °C for several hours before allowing it to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
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Purification and Deprotection:
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Purify the crude N-Boc-(S)-alpha-(4-biphenylmethyl)-proline using column chromatography on silica gel.
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Dissolve the purified product in a suitable solvent like dioxane or dichloromethane.
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Introduce a strong acid to cleave the Boc protecting group. Anhydrous HCl gas bubbled through the solution or treatment with trifluoroacetic acid (TFA) followed by conversion to the HCl salt are common methods.
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Isolation of the Hydrochloride Salt:
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If using HCl gas, the product will often precipitate directly from the solution.
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If TFA was used, remove the acid under reduced pressure, redissolve the residue, and treat with a solution of HCl in ether or dioxane to precipitate the final hydrochloride salt.
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Filter the resulting white powder, wash with cold diethyl ether, and dry under vacuum.[1] This final salt formation step ensures the product is a stable, crystalline solid that is easier to handle and weigh accurately.
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Analytical Characterization
A robust analytical workflow is a self-validating system, where multiple orthogonal techniques are employed to unequivocally confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Analytical Workflow Diagram
Caption: A logical workflow for the analytical characterization of the final product.
Spectroscopic and Chromatographic Data Interpretation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments in the molecule.
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Aromatic Region (δ 7.2-7.8 ppm): A complex multiplet pattern arising from the nine protons of the biphenyl group.
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Benzylic Protons (δ ~3.0-3.5 ppm): Two diastereotopic protons of the CH₂ group adjacent to the biphenyl moiety, likely appearing as a multiplet or two distinct doublets.
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Proline Ring Protons (δ ~2.0-4.0 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring.
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Amine and Carboxyl Protons: Broad signals for the N-H⁺ and O-H protons, which are exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton.
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Carbonyl Carbon (δ ~170-175 ppm): A signal for the carboxylic acid carbon.
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Aromatic Carbons (δ ~125-145 ppm): Multiple signals for the 12 carbons of the biphenyl system.
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Proline Ring and Benzylic Carbons (δ ~25-70 ppm): Signals corresponding to the four unique carbons of the pyrrolidine ring and the benzylic CH₂ carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should reveal the mass of the protonated free base [M+H]⁺ at approximately 282.15 m/z, confirming the molecular weight of the organic component.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad absorption for the O-H stretch of the carboxylic acid (superimposed on C-H stretches), a sharp peak for the C=O stretch (~1730 cm⁻¹), and absorptions corresponding to the N-H⁺ bend of the amine salt and aromatic C-H stretches.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess purity, typically showing a single major peak under optimized conditions. To confirm enantiomeric purity, a chiral HPLC method (e.g., using a cyclodextrin-based column) would be employed to resolve the (S) and (R) enantiomers.
Applications in Research and Development
The unique structural attributes of (S)-alpha-(4-biphenylmethyl)-proline-HCl make it a valuable compound in several areas of chemical and pharmaceutical science.
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Pharmaceutical Intermediate: It is a key building block for synthesizing complex pharmaceutical agents.[1] The lipophilic biphenylmethyl group is a common motif in drugs designed to interact with hydrophobic pockets in enzymes or receptors and can be critical for achieving desired pharmacokinetic properties, such as oral bioavailability and central nervous system penetration.[1][4] Its use is particularly noted in the development of drugs for neurological disorders.[2]
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Asymmetric Synthesis: The fixed (S)-stereochemistry of the proline core allows it to be used as a chiral auxiliary.[1] By temporarily incorporating it into a molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. This is a powerful strategy for producing enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities.[3]
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Biochemical Research: This compound and its derivatives are used to synthesize custom peptides and peptidomimetics.[1] These molecules can be used as probes to study protein-protein interactions or as inhibitors to investigate the function of specific enzymes. The biphenylmethyl side chain can mimic the side chains of natural amino acids like phenylalanine or tryptophan while providing enhanced hydrophobicity or different steric bulk.
Handling and Storage
For optimal shelf life and to ensure material integrity, (S)-alpha-(4-biphenylmethyl)-proline-HCl should be stored in a tightly sealed container in a refrigerator at 0 - 8 °C.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound, as is standard practice for all fine chemicals in a research setting.
References
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Proline. Wikipedia. [Link]
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SUPPORTING INFORMATION. Wiley-VCH. [Link]
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Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. [Link]
(S)-alpha-(4-biphenylmethyl)-proline